N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone, AldrichCPR
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Overview
Description
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is a chemical compound with the empirical formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is a solid compound that has been used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring and a lactone group, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone typically involves the protection of the hydroxyl group and the formation of the lactone ring. One common synthetic route includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butoxycarbonyl (BOC) group.
Formation of the Lactone Ring: The protected intermediate undergoes cyclization to form the lactone ring.
The reaction conditions for these steps often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The lactone ring and the BOC-protected hydroxyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can be compared with other similar compounds, such as:
- N-t-BOC-3-pyrrolidine oxime
- N-t-BOC-4-(Ethylene oxide)-L-proline
- N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline
These compounds share structural similarities but differ in their functional groups and reactivity. N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is unique due to its specific combination of a pyrrolidine ring and a lactone group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (1S,4S)-1-methyl-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(4)5-7(12)8(13)15-11/h7H,5-6H2,1-4H3/t7-,11-/m0/s1 |
InChI Key |
LGEAVYPLBGGRHO-CPCISQLKSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](C(=O)O1)N(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC12CC(C(=O)O1)N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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